molecular formula C14H12N2O4 B3119168 N-(4-methoxyphenyl)-4-nitrobenzamide CAS No. 24730-11-8

N-(4-methoxyphenyl)-4-nitrobenzamide

Cat. No.: B3119168
CAS No.: 24730-11-8
M. Wt: 272.26 g/mol
InChI Key: NARGSXJDVYTGBN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : N-(4-methoxyphenyl)-4-nitrobenzamide and its derivatives have been synthesized and characterized using techniques like FTIR and NMR. Density Functional Theory (DFT) is used for optimizing ground state geometries and computing frequencies, providing insights into the molecular structure and properties (Al‐Sehemi et al., 2017).

Corrosion Inhibition

  • Corrosion Inhibition : Studies show that compounds with methoxy substituents like this compound can enhance the efficiency of corrosion inhibition, particularly in acidic environments. These compounds exhibit high efficiency and strong adsorption at metal/electrolyte interfaces, relevant in material science and engineering (Mishra et al., 2018).

Molecular Structure and Properties

  • Molecular Structure Analysis : The molecular structure of this compound derivatives is studied through XRD (X-ray diffraction) and computational methods. These studies reveal information about molecular planarity, electronic properties, and reactivity, useful in designing new materials and drugs (Shtamburg et al., 2012).

Pharmacological Applications

  • Antifibrillatory and Anticonvulsant Activity : Some derivatives of this compound have been studied for their antifibrillatory and anticonvulsant properties. These compounds show potential in the development of new therapeutic agents for heart rhythm disorders and epilepsy (Davydova et al., 2000).

Material Science

  • Polyimide Synthesis : this compound is involved in the synthesis of novel polyimides with unique properties like thermal stability. This application is significant in the development of new materials for industrial and technological uses (Mehdipour‐Ataei et al., 2004).

  • , and ruthenium. These complexes have applications in catalysis, particularly in C–H bond functionalization reactions, which are important in organic synthesis and material science (Zhou et al., 2018).

Vibrational Spectroscopic Analysis

  • Vibrational Spectroscopy : this compound and its derivatives have been analyzed using vibrational spectroscopic methods. This analysis helps in understanding the molecular vibrations, which is crucial in studying the physical and chemical properties of these compounds (Dwivedi & Kumar, 2019).

Drug Development

  • Drug Synthesis and Activity : The compound and its derivatives have been used in synthesizing various drugs with potential activities such as anticonvulsant and antiarrhythmic. These findings are vital for pharmaceutical research and the development of new therapeutic agents (Bailleux et al., 1995).

Photoreagents for Protein Crosslinking

  • Protein Crosslinking and Affinity Labeling : Derivatives of this compound have been proposed as photoreagents for protein crosslinking and affinity labeling. These applications are significant in biochemistry and molecular biology for studying protein interactions and structures (Jelenc et al., 1978).

Antibacterial Activity

  • Antibacterial Studies : Metal complexes of this compound have shown antibacterial activity. This research contributes to the development of new antibacterial agents and understanding the interaction of metal complexes with biological systems (Saeed et al., 2010).

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-13-8-4-11(5-9-13)15-14(17)10-2-6-12(7-3-10)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARGSXJDVYTGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291729
Record name N-(4-Methoxyphenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24730-11-8
Record name N-(4-Methoxyphenyl)-4-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24730-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxyphenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

12.3 g of p-anisidine were added in small fractions to a suspension of 18.6 g of 4-nitrobenzoic acid chloride in 100 ml of pyridine and the mixture was heated for 2 hours at reflux. After returning to ambient temperature, the solution was poured into 500 ml of iced water and the precipitate formed was separated and washed with water, then dried under reduced pressure at 80° C. to obtain 20 g of N-(4-methoxyphenyl)-4-nitrobenzamide melting at 200° C.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

After adding 4-nitrobenzoyl chloride (34, 7.534 g, 185.57 mmol) to p-anisidine (33, 5.00 g, 40.60 mmol) dissolved in pyridine (50 mL), the reaction mixture was heated for 2 hours at 100° C. After adding water and aqueous 4 N HCl (300 mL), extracting with ethyl acetate and removing water using sodium sulfate, column chromatography yielded the target compound N-(4-methoxyphenyl)-4-nitrobenzamide (36, 8.594 g, 78%).
Quantity
7.534 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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